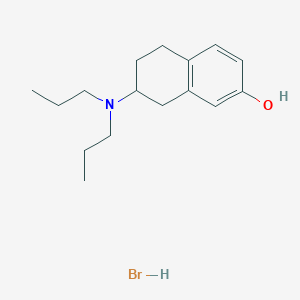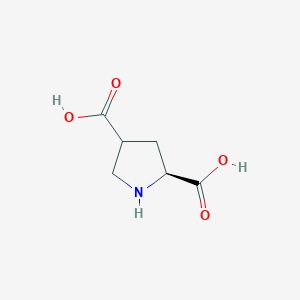![molecular formula C10H8O2 B064291 Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde CAS No. 163332-89-6](/img/structure/B64291.png)
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde is a cyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is also known as PCCDA and has a molecular formula of C10H8O2. PCCDA is a white crystalline solid that is soluble in organic solvents and is primarily used in laboratory experiments as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of PCCDA is not well understood. However, it is believed that PCCDA can act as a dienophile in Diels-Alder reactions. This reactivity makes PCCDA an important building block for the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of PCCDA. However, studies have shown that PCCDA is not toxic to cells and has low cytotoxicity. This property makes PCCDA an attractive compound for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PCCDA in laboratory experiments is its high reactivity. PCCDA can react with various dienes to form a range of organic compounds. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using PCCDA is its high cost. PCCDA is an expensive compound to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on PCCDA. One potential area of research is the synthesis of PCCDA derivatives with improved reactivity and selectivity. Another area of research is the use of PCCDA in drug delivery systems. PCCDA-based polymers have shown promise as drug delivery vehicles due to their biocompatibility and low toxicity. Additionally, research on the use of PCCDA in electronics and catalysis could lead to the development of new technologies and materials.
Méthodes De Synthèse
The synthesis of PCCDA involves the reaction between cyclooctadiene and potassium permanganate in the presence of acetic acid. The reaction results in the formation of PCCDA as a white crystalline solid. This method of synthesis is widely used in the laboratory and has been optimized to produce high yields of PCCDA.
Applications De Recherche Scientifique
PCCDA has been extensively studied for its potential applications in various scientific fields. One of the primary uses of PCCDA is as a building block for the synthesis of organic compounds. PCCDA can be used to synthesize various compounds such as macrocycles, dendrimers, and polymers. These compounds have potential applications in fields such as drug delivery, catalysis, and electronics.
Propriétés
Numéro CAS |
163332-89-6 |
|---|---|
Nom du produit |
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde |
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
cubane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h1-8H |
Clé InChI |
OHFPNYRQNMMOGT-UHFFFAOYSA-N |
SMILES |
C(=O)C12C3C4C1C5C2C3C45C=O |
SMILES canonique |
C(=O)C12C3C4C1C5C2C3C45C=O |
Synonymes |
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



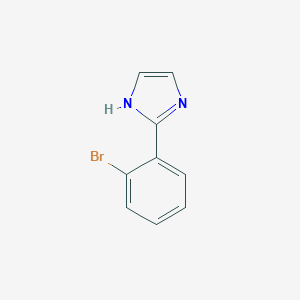
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
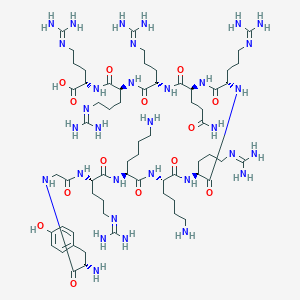
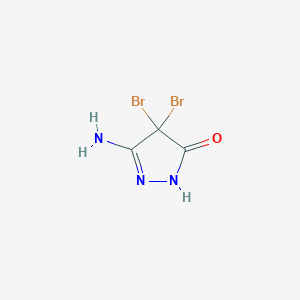
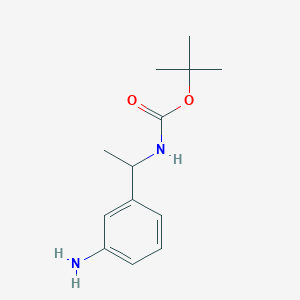
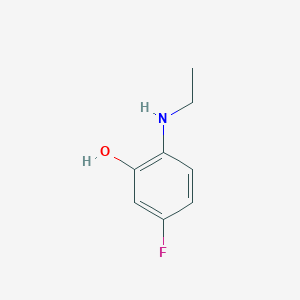
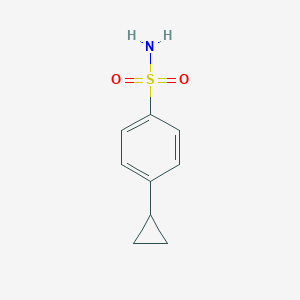
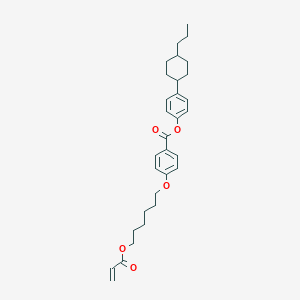
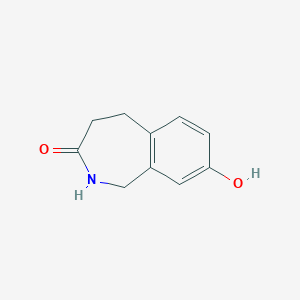
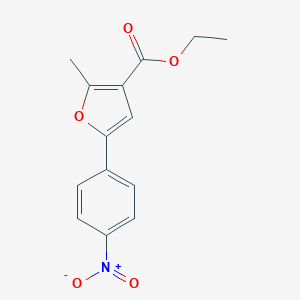
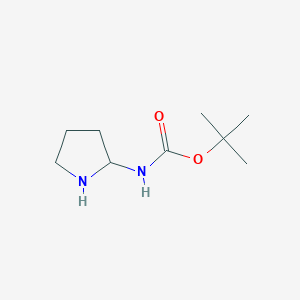
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
